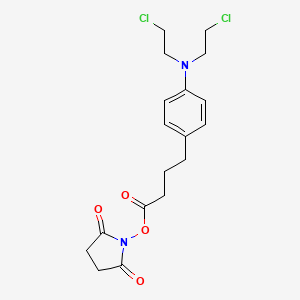![molecular formula C12H14N6O5 B12899855 L-Aspartic acid, N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]- CAS No. 918334-41-5](/img/structure/B12899855.png)
L-Aspartic acid, N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)succinic acid is a complex organic compound that belongs to the class of purine derivatives These compounds are known for their significant roles in biological systems, particularly in the synthesis of nucleotides and nucleic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)succinic acid typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the purine derivative, followed by the introduction of the methylamino group. The final steps would involve the formation of the acetamido and succinic acid moieties under controlled conditions, such as specific temperatures, pH levels, and the use of catalysts.
Industrial Production Methods
Industrial production of such compounds often involves large-scale organic synthesis techniques. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)succinic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in nucleotide synthesis and metabolism.
Industry: Used in the production of pharmaceuticals and biochemical reagents.
Wirkmechanismus
The mechanism of action of (S)-2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)succinic acid likely involves its interaction with specific enzymes or receptors in biological systems. The compound may act as an inhibitor or activator of certain pathways, influencing cellular processes such as DNA replication, repair, and transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A purine nucleoside involved in energy transfer and signal transduction.
Guanosine: Another purine nucleoside with roles in cellular signaling and metabolism.
6-Mercaptopurine: A purine analog used in chemotherapy.
Uniqueness
(S)-2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)succinic acid is unique due to its specific structure, which combines a purine base with a succinic acid moiety. This unique combination may confer distinct biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
918334-41-5 |
|---|---|
Molekularformel |
C12H14N6O5 |
Molekulargewicht |
322.28 g/mol |
IUPAC-Name |
(2S)-2-[[2-[6-(methylamino)purin-9-yl]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C12H14N6O5/c1-13-10-9-11(15-4-14-10)18(5-16-9)3-7(19)17-6(12(22)23)2-8(20)21/h4-6H,2-3H2,1H3,(H,17,19)(H,20,21)(H,22,23)(H,13,14,15)/t6-/m0/s1 |
InChI-Schlüssel |
JONUXIYEOFZBEZ-LURJTMIESA-N |
Isomerische SMILES |
CNC1=C2C(=NC=N1)N(C=N2)CC(=O)N[C@@H](CC(=O)O)C(=O)O |
Kanonische SMILES |
CNC1=C2C(=NC=N1)N(C=N2)CC(=O)NC(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


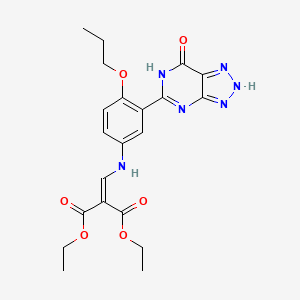
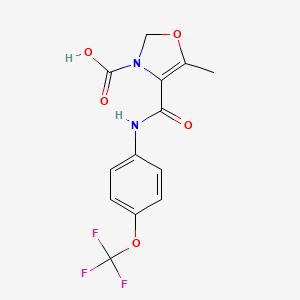
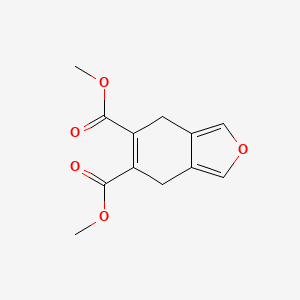
![1-(Furan-2-ylmethylene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B12899797.png)
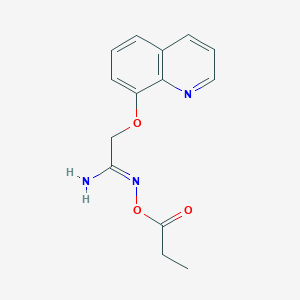
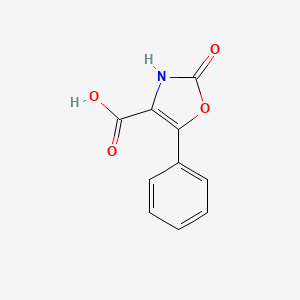
![9-[3-(4,5-Dihydro-1,3-oxazol-2-YL)propyl]-9H-carbazole](/img/structure/B12899810.png)
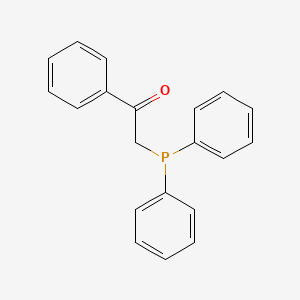
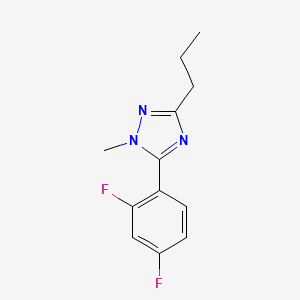

![4-amino-2H-pyrazolo[3,4-d]pyrimidine-3-carbothioamide](/img/structure/B12899834.png)
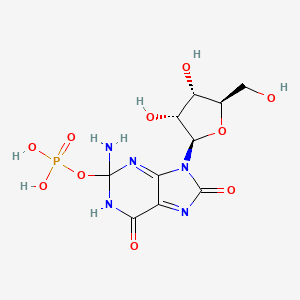
![3-[([1,1'-Biphenyl]-4-yl)(phenyl)phosphoryl]benzoic acid](/img/structure/B12899852.png)
